An In-Depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine
An In-Depth Technical Guide to Bis-(3,4-dimethyl-phenyl)-amine
CAS Number: 55389-75-8
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-(3,4-dimethyl-phenyl)-amine, also known as N,N-bis(3,4-dimethylphenyl)amine, is a secondary diarylamine with the CAS number 55389-75-8.[1][2] Primarily recognized for its application in materials science as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), its core diarylamine structure is also a key pharmacophore in numerous biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of Bis-(3,4-dimethyl-phenyl)-amine. Furthermore, it explores the broader context of diarylamines in drug development, discussing their cytotoxic and kinase inhibitory activities, to provide a relevant perspective for researchers in the life sciences.
Physicochemical Properties
Bis-(3,4-dimethyl-phenyl)-amine is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.[5] It exhibits solubility in common organic solvents such as ether, alcohol, and benzene.[5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine
| Property | Value | Reference |
| CAS Number | 55389-75-8 | [1][2] |
| Molecular Formula | C16H19N | [1][5] |
| Molecular Weight | 225.33 g/mol | [1][5] |
| Melting Point | 110-132 °C | [5] |
| Boiling Point (Predicted) | 367.0 ± 11.0 °C | [5] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [5] |
| Purity | >97% | [1] |
| pKa (Predicted) | 2.06 ± 0.50 | [5] |
Synthesis and Experimental Protocols
The synthesis of Bis-(3,4-dimethyl-phenyl)-amine is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
A general synthetic approach involves the reaction of 3,4-dimethylaniline with an appropriately substituted 3,4-dimethylphenyl halide (e.g., 4-iodo-1,2-dimethylbenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Experimental Protocol for Buchwald-Hartwig Amination
The following is a representative, generalized protocol for the synthesis of diarylamines like Bis-(3,4-dimethyl-phenyl)-amine. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may be optimized for this particular transformation.
Materials:
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3,4-Dimethylaniline
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4-Iodo-1,2-dimethylbenzene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or other suitable solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and the base.
-
Add a solution of 3,4-dimethylaniline and 4-iodo-1,2-dimethylbenzene in anhydrous toluene.
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Bis-(3,4-dimethyl-phenyl)-amine.
A generalized workflow for this synthesis is depicted in the following diagram.
Spectroscopic Characterization
The structural confirmation of Bis-(3,4-dimethyl-phenyl)-amine is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The methyl groups will appear as singlets in the aliphatic region (around 2.2-2.4 ppm). The N-H proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct peaks for the substituted and unsubstituted carbons. The methyl carbons will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this secondary amine will exhibit a characteristic N-H stretching vibration in the range of 3350-3310 cm⁻¹.[6] The C-N stretching vibration for aromatic amines is typically observed between 1335-1250 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.33 g/mol ). Fragmentation patterns may involve the loss of methyl groups or cleavage of the C-N bond.
Applications
Organic Light-Emitting Diodes (OLEDs)
The primary application of Bis-(3,4-dimethyl-phenyl)-amine is in the field of materials science, where it serves as a hole-transporting material (HTM) in the fabrication of OLEDs.[1] The diarylamine moiety provides good thermal stability and the ability to form stable amorphous films, which are crucial for the longevity and efficiency of OLED devices.
Relevance in Drug Development
While Bis-(3,4-dimethyl-phenyl)-amine itself is not a known therapeutic agent, its core diarylamine structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3][4]
Cytotoxic and Anticancer Activity: Many diarylamine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][7] Some of these compounds have demonstrated potent anti-proliferative activity.[7] For instance, certain diarylamine-guided carboxamide derivatives have shown significant cytotoxic effects on human gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2) cell lines.[3]
Kinase Inhibition: The diarylamine scaffold is a common feature in many kinase inhibitors.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Diarylamine derivatives have been developed as inhibitors of various kinases, including EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are important targets in cancer therapy.[8] Some diarylamine compounds have been found to inhibit Mer tyrosine kinase, a proto-oncogene associated with several types of tumors.[10]
The general relationship between the diarylamine scaffold and its potential as a kinase inhibitor is illustrated below.
Conclusion
Bis-(3,4-dimethyl-phenyl)-amine is a compound with a well-established role in materials science, particularly in the development of OLEDs. While its direct application in drug development has not been explored, its core diarylamine structure is of significant interest to medicinal chemists. The synthetic accessibility of this class of compounds, coupled with the proven biological activity of many of its derivatives, suggests that further investigation into the pharmacological potential of substituted bis-(3,4-dimethyl-phenyl)-amines could be a fruitful area of research for the development of novel therapeutics. This guide provides a foundational understanding of this compound for professionals in both materials science and drug discovery.
References
- 1. Cas 55389-75-8 | BIS-(3,4-DIMETHYL-PHENYL)-AMINE [finechemical.net]
- 2. BIS-(3,4-DIMETHYL-PHENYL)-AMINE | 55389-75-8 [amp.chemicalbook.com]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diarylamino-pyrimidines as kinase inhibitors co-targeting IGF1R and EGFR(L⁸⁵⁸R/T⁷⁹⁰M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

